molecular formula C9H6INO B1458731 5-(4-Iodophenyl)-1,3-oxazole CAS No. 1206169-98-3

5-(4-Iodophenyl)-1,3-oxazole

Cat. No. B1458731
CAS RN: 1206169-98-3
M. Wt: 271.05 g/mol
InChI Key: LQUNHGFUGOEXFE-UHFFFAOYSA-N
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Description

“5-(4-Iodophenyl)-1,3-oxazole” is likely a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(4-Iodophenyl)” part suggests that an iodophenyl group is attached to the 5th position of the oxazole ring .


Synthesis Analysis

While specific synthesis methods for “5-(4-Iodophenyl)-1,3-oxazole” were not found, related compounds such as N-aryl-β-alanine derivatives have been synthesized using carbohydrazides of N-substituted β-amino acids . Protodeboronation of alkyl boronic esters has also been reported .


Molecular Structure Analysis

The molecular structure of “5-(4-Iodophenyl)-1,3-oxazole” would likely involve an oxazole ring with a 4-iodophenyl group attached at the 5th position .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

5-(4-Iodophenyl)-1,3-oxazole serves as an important intermediate in the synthesis of 2,5-disubstituted-1,3-oxazoles. The methodology involves deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, leading to a C-5 carbanion that reacts with various electrophiles, including aldehydes and ketones. The formation of 5-iodo oxazoles facilitates access to cross-coupling reactions, with subsequent nucleophilic displacement offering a route to diverse 2,5-disubstituted oxazoles (Williams & Fu, 2010).

Catalytic Synthesis of 1,3-Oxazole Derivatives

The catalytic synthesis of 1,3-oxazole derivatives, which include compounds like 5-(4-Iodophenyl)-1,3-oxazole, has been extensively reviewed. These derivatives are noted for their wide variety of applications in medicinal, pharmaceutical, agrochemical, and material sciences. The review encompasses 30 research articles focusing on metal-dependent synthetic methodologies, highlighting the versatility and potential applications of 1,3-oxazole derivatives as building blocks in organic synthesis (Shinde et al., 2022).

Anticancer Evaluation

2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, a category that potentially includes 5-(4-Iodophenyl)-1,3-oxazoles, have been synthesized and evaluated for in vitro anticancer activity. The study reports that these compounds exhibit growth inhibitory and cytostatic activities against various cancer cell lines, highlighting their potential as frameworks for anticancer drug development (Kachaeva et al., 2018).

Nonlinear Optical Properties

The study of nonlinear optical properties of oxazole derivatives, including those similar to 5-(4-Iodophenyl)-1,3-oxazole, showcases their potential application in photonics and electronics. This research provides insights into the structural, electro-optical, charge transport, and nonlinear optical properties, indicating their suitability as materials for organic light emitting diodes, thin film transistors, and photovoltaics (Irfan et al., 2018).

properties

IUPAC Name

5-(4-iodophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUNHGFUGOEXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Iodophenyl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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